molecular formula C11H14BrNO2 B8233560 (2S)-2-amino-5-(4-bromophenyl)pentanoic acid

(2S)-2-amino-5-(4-bromophenyl)pentanoic acid

Cat. No.: B8233560
M. Wt: 272.14 g/mol
InChI Key: HZFZXYLDUAIEHE-JTQLQIEISA-N
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Description

(2S)-2-amino-5-(4-bromophenyl)pentanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromophenyl group, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-5-(4-bromophenyl)pentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and L-lysine.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.

    Final Product: The final product, this compound, is obtained through purification and crystallization processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-amino-5-(4-bromophenyl)pentanoic acid can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, altering the compound’s properties.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide and ammonia are employed for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-amino-5-(4-bromophenyl)pentanoic acid is used as a building block in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.

Biology:

    Protein Engineering: The compound is used in the study of protein structure and function, particularly in the design of novel amino acid sequences.

    Enzyme Inhibition: It acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine:

    Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Diagnostic Tools: It is used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Material Science: this compound is utilized in the production of advanced materials with unique properties.

    Agriculture: It is investigated for its potential use in agricultural applications, such as plant growth regulators and pesticides.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(4-bromophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    (2S)-2-amino-5-phenylpentanoic acid: Lacks the bromine atom, resulting in different chemical and biological properties.

    (2S)-2-amino-5-(4-chlorophenyl)pentanoic acid: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    (2S)-2-amino-5-(4-methoxyphenyl)pentanoic acid: Features a methoxy group, which influences its solubility and interaction with molecular targets.

Uniqueness:

    Bromine Substitution: The presence of the bromine atom in (2S)-2-amino-5-(4-bromophenyl)pentanoic acid imparts unique reactivity and binding properties, making it distinct from other similar compounds.

    Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(2S)-2-amino-5-(4-bromophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFZXYLDUAIEHE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC[C@@H](C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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